tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate
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Overview
Description
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate typically involves multiple steps. One common method starts with the reaction of 1H-indole with tert-butyl 4-oxobutylcarbamate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Another indole derivative with similar structural features.
Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate: Shares the indole and tert-butyl carbamate moieties.
Uniqueness
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-11-6-9-17(23)20-12-10-14-13-22-16-8-5-4-7-15(14)16/h4-5,7-8,13,22H,6,9-12H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFXUNKWQWAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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